![molecular formula C3HCl5 B1630593 Pentachlorocyclopropane CAS No. 6262-51-7](/img/structure/B1630593.png)
Pentachlorocyclopropane
Overview
Description
Pentachlorocyclopropane is a chlorinated cyclopropane with the chemical formula C3HCl5 . It is a colourless liquid with a faint minty odour . It is thermally unstable above 100 °C; decomposition gives 1,1,3,3,3-pentachloropropene by isomerisation .
Synthesis Analysis
Pentachlorocyclopropane can be obtained by the addition of dichlorocarbene into trichloroethylene in the presence of a base .Molecular Structure Analysis
The molecular formula of Pentachlorocyclopropane is C3HCl5 . The molecular weight is 214.3 g/mol . The IUPAC name is 1,1,2,2,3-pentachlorocyclopropane .Chemical Reactions Analysis
Pentachlorocyclopropane itself gives tetrachlorocyclopropene when reacted with a base such as potassium hydroxide by means of dehydrohalogenation .Physical And Chemical Properties Analysis
Pentachlorocyclopropane has a molar mass of 214.29 g·mol −1 . It appears as a colourless liquid with a mild, minty odor . The density is 1.668 g/cm 3 , and it has a boiling point of 56 °C . The refractive index (nD) is 1.51 .Scientific Research Applications
Organic Light-Emitting Devices (OLEDs)
Pentachlorocyclopropane is used in the preparation of sulfur and nitrogen heterocyclic ring substituted cyclopropane compounds, which are applied in OLEDs. These compounds exhibit excellent hole transport properties and stability, making them valuable for this application .
Chemical Synthesis
The compound can be obtained by adding dichlorocarbene to trichloroethylene in the presence of a base. It also gives tetrachlorocyclopropene when reacted with a base such as potassium hydroxide through dehydrohalogenation .
Safety and Hazards
Mechanism of Action
Target of Action
Pentachlorocyclopropane is a chlorinated cyclopropane It is known to react with bases such as potassium hydroxide .
Mode of Action
Pentachlorocyclopropane interacts with its targets through chemical reactions. For instance, when Pentachlorocyclopropane reacts with a base such as potassium hydroxide, it undergoes dehydrohalogenation to form tetrachlorocyclopropene .
Biochemical Pathways
It is known that pentachlorocyclopropane can be used in the preparation of sulfur and nitrogen heterocyclic ring substituted cyclopropane compounds .
Pharmacokinetics
It is known that pentachlorocyclopropane is a colorless mobile liquid with a faint minty odor .
Result of Action
It is known that pentachlorocyclopropane is used in the preparation of a sulfur and nitrogen heterocyclic ring substituted cyclopropane compounds with applications in organic light-emitting devices .
Action Environment
Pentachlorocyclopropane is thermally unstable above 100 °C, undergoing rapid ring-opening isomerization to give exclusively 1,1,3,3,3-pentachloropropene . This suggests that the action, efficacy, and stability of Pentachlorocyclopropane can be influenced by environmental factors such as temperature.
properties
IUPAC Name |
1,1,2,2,3-pentachlorocyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl5/c4-1-2(5,6)3(1,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACJMSLMMMSESC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(Cl)Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073366 | |
Record name | Cyclopropane, pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Pentachlorocyclopropane | |
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URL | https://haz-map.com/Agents/21429 | |
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Product Name |
Pentachlorocyclopropane | |
CAS RN |
6262-51-7 | |
Record name | 1,1,2,2,3-Pentachlorocyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6262-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropane, pentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PENTACHLOROCYCLOPROPANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropane, pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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